(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid
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Overview
Description
(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid typically involves the reaction of 2,3-dihydroindole-1-carboxylic acid benzyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes under mild conditions. The reaction proceeds through a borylation mechanism where the boron atom is introduced into the organic framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and pharmaceutical research.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of organic groups to the molecule. This process is often catalyzed by palladium complexes, which enhance the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
Phenylboronic Acid Pinacol Ester: Another boron-containing compound with applications in organic synthesis.
Allylboronic Acid Pinacol Ester: Used in the synthesis of allylboronates, which are important intermediates in organic chemistry
Uniqueness
(4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid is unique due to its complex structure, which combines the properties of indole derivatives and boron-containing dioxaborolane rings. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and material science .
Properties
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)18-10-11-19-17(14-18)12-13-24(19)20(25)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBGXGPMRTDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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